Fenclorac sodium is a chemical compound classified as a non-steroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic and anti-inflammatory properties. The compound has the molecular formula and a molecular weight of approximately 309.2 g/mol. Fenclorac sodium is recognized for its potential in treating various inflammatory conditions and pain management, making it relevant in both pharmaceutical and agricultural applications.
Fenclorac sodium is synthesized from alpha,3-dichloro-4-cyclohexylphenylacetic acid through a reaction with sodium hydroxide. This synthesis process can be adapted for industrial production, ensuring high yield and purity through optimized reaction conditions.
Fenclorac sodium falls under the category of carboxylic acid derivatives, specifically as a sodium salt. Its classification within pharmacological contexts aligns it with other NSAIDs, which inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.
The synthesis of fenclorac sodium typically involves the following steps:
The reaction conditions are crucial for optimizing yield. Parameters such as temperature, solvent choice, and reaction time are adjusted to maximize the efficiency of the synthesis process. Industrial methods may utilize larger scales and more sophisticated equipment to ensure consistency and quality of fenclorac sodium.
The molecular structure of fenclorac sodium can be represented as follows:
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+]Fenclorac sodium can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives.
The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, fenclorac sodium reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its therapeutic effects in managing inflammatory conditions.
Relevant data regarding its stability and reactivity can guide its formulation in various applications.
Fenclorac sodium has been extensively studied for its applications across multiple fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: